6-fluoro-3-(piperidin-4-yl)-1H-indole
Overview
Description
6-Fluoro-3-(piperidin-4-yl)-1H-indole is a fluorinated indole derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom at the 6th position of the indole ring and a piperidinyl group at the 3rd position, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, are involved in the synthesis of atypical antipsychotics . These drugs typically target dopamine D2 and serotonin 5-HT2A receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (potentially dopamine d2 and serotonin 5-ht2a receptors) to modulate neurotransmitter activity .
Biochemical Pathways
Related compounds are known to influence the dopaminergic and serotonergic pathways , which play crucial roles in mood regulation, reward, and cognition.
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
Related compounds are known to have antimicrobial and potential antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(piperidin-4-yl)-1H-indole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The process may include halogen derivatives to facilitate the formation of the desired product. The synthetic route is designed to be efficient, yielding the target compound in relatively short reaction times with yields ranging from 55% to 92% .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing large-scale reactors and continuous flow systems. These methods ensure consistent quality and high yields, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom and piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Fluoro-3-(piperidin-4-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares a similar structure but features a benzoxazole ring instead of an indole ring.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole: Another related compound with a benzisoxazole ring, known for its use in antipsychotic drugs.
Uniqueness
6-Fluoro-3-(piperidin-4-yl)-1H-indole is unique due to its indole ring structure, which imparts distinct chemical and biological properties compared to its benzoxazole and benzisoxazole counterparts. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEIHOLJEZRVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455072 | |
Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76315-55-4 | |
Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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